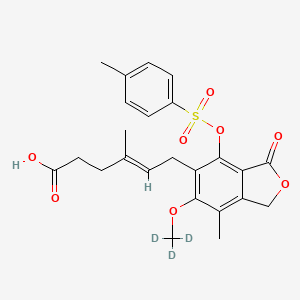

4'-Tosyl Mycophenolic Acid-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

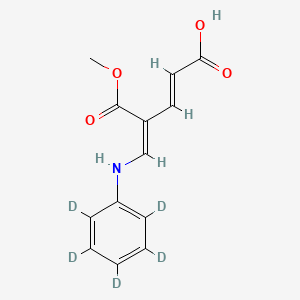

The synthesis of mycophenolic acid, from which 4'-Tosyl Mycophenolic Acid-d3 is derived, has been accomplished through various chemical strategies. A notable approach includes the use of silyloxy-1,3-cyclohexadiene, which undergoes a cycloaddition to dimethyl acetylenedicarboxylate followed by an Alder-Rickert reaction to construct the phthalide core structure of MPA (Patterson, 1993). Further modifications, such as tosylation and deuteration to produce 4'-Tosyl Mycophenolic Acid-d3, are likely based on these foundational synthetic routes.

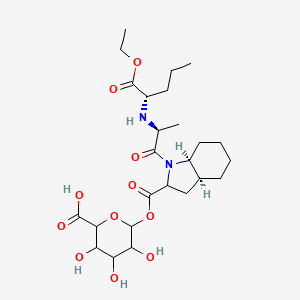

Molecular Structure Analysis

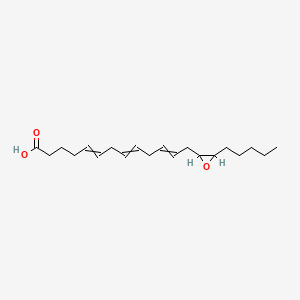

The molecular structure of mycophenolic acid has been elucidated through X-ray crystallography, revealing a 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-hex-4-enoic acid structure (Covarrubias et al., 2000). This detailed understanding of its structure is crucial for further modifications, including the synthesis of deuterium-labeled derivatives like 4'-Tosyl Mycophenolic Acid-d3.

科学的研究の応用

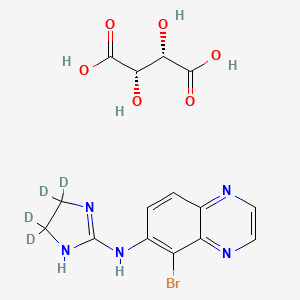

Antiviral Applications : 4'-Tosyl Mycophenolic Acid-d3 has been studied for its potential as an inhibitor of SARS-CoV-2 papin-like protease, with molecular docking analysis indicating good binding affinities to the protein drug target, suggesting its application in antiviral therapies (Khater & Nassar, 2021).

Immunosuppressive Effects : Several studies have investigated mycophenolic acid, the parent compound of 4'-Tosyl Mycophenolic Acid-d3, for its immunosuppressive properties. It's widely used in organ transplantation and for treating autoimmune diseases, functioning by inhibiting inosine monophosphate dehydrogenase, which is crucial for lymphocyte expansion (Goldblum, 1993).

Embryotoxic Potential : Mycophenolic acid has shown pronounced embryotoxic potential at cytotoxic concentrations, as demonstrated in validated in vitro tests. This finding is significant for understanding human teratogens and the safety profile of drugs (Eckardt & Stahlmann, 2009).

Effects on HIV Infection : Mycophenolic acid has been proposed to inhibit HIV replication in vitro by depleting the substrate for reverse transcriptase. Studies show it induces apoptosis and cell death in activated CD4+ T cells, indicating a role in HIV infection treatment (Chapuis et al., 2000).

Role in Cancer Therapy : Mycophenolic acid has emerged as a potential anti-cancer compound due to its activity against a range of tumors in animal models and its strong inhibition of DNA synthesis in vitro (Carter et al., 1969).

Safety And Hazards

4’-Tosyl Mycophenolic Acid-d3 is not classified as a hazardous compound4. However, as with all chemicals, it should be handled with care. In case of accidental exposure, appropriate first aid measures should be taken4.

将来の方向性

While I couldn’t find specific future directions for 4’-Tosyl Mycophenolic Acid-d3, research into mycophenolic acid and its derivatives continues to be a topic of interest. For instance, studies are exploring the association between exposure levels of mycophenolic acid and 25-hydroxyvitamin D levels in children with systemic lupus erythematosus5.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

特性

IUPAC Name |

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRAAEPJBXLKLI-BVDUSYAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Tosyl Mycophenolic Acid-d3 | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)